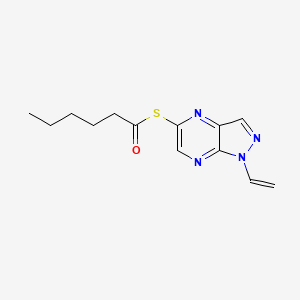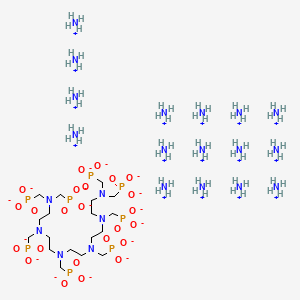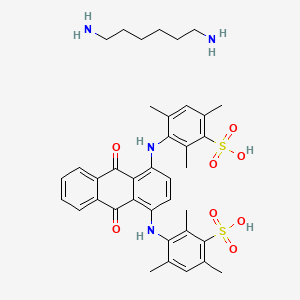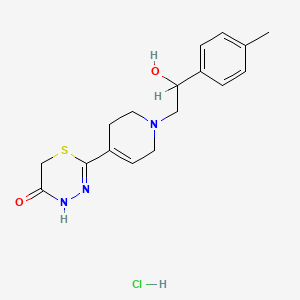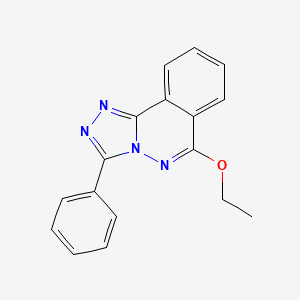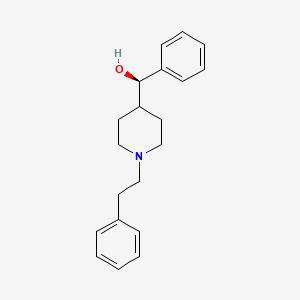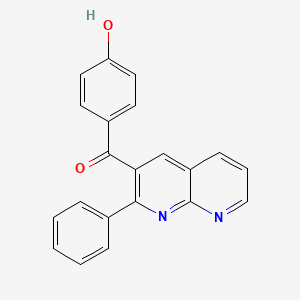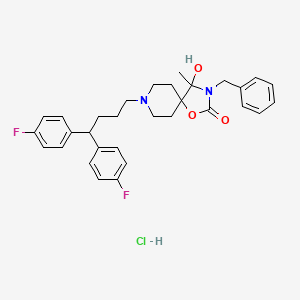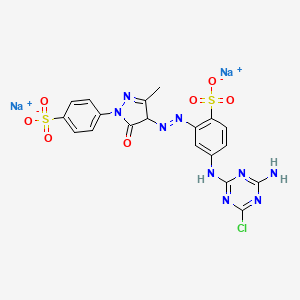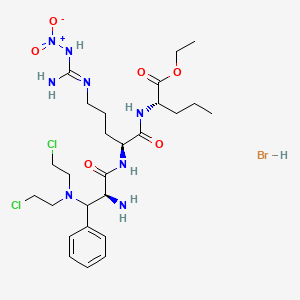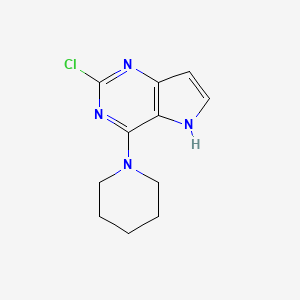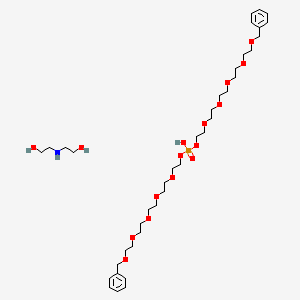
Sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate is a complex organic compound with a unique structure. It is primarily used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their sequential reactions under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.
Scientific Research Applications
Sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate
- Sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate
Uniqueness
The uniqueness of sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate lies in its specific structure and the resulting properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Properties
CAS No. |
95873-55-5 |
|---|---|
Molecular Formula |
C40H34N3NaO3S |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
sodium;2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |
InChI |
InChI=1S/C40H35N3O3S.Na/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46;/h4-26,41,43H,1-3H3,(H,44,45,46);/q;+1/p-1 |
InChI Key |
AZPYKRXGGPEPPI-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC(=C4)C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


